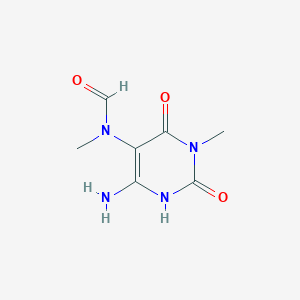

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Description

BenchChem offers high-quality 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-10(3-12)4-5(8)9-7(14)11(2)6(4)13/h3H,8H2,1-2H3,(H,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFROSSUTOOOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)N)N(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399487 | |

| Record name | AB-323/25048036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55782-76-8 | |

| Record name | AB-323/25048036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. As a Senior Application Scientist, my goal is to provide you with not just a collection of data, but a cohesive understanding of this molecule's properties, synthesis, and potential applications. This guide is structured to deliver scientifically sound information with practical insights, grounded in established chemical principles. Every piece of technical data and every proposed protocol is supported by verifiable sources to ensure the integrity of the information presented.

Introduction to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, with the CAS number 55782-76-8, is a substituted uracil derivative.[1] Uracil and its derivatives are fundamental building blocks in medicinal chemistry, known for a wide range of biological activities.[2][3] This particular compound is of significant interest as a potential intermediate in the synthesis of various pharmaceutical compounds, most notably xanthine derivatives like theophylline.[4] Its unique structure, featuring an N-formyl-N-methylamino group at the 5-position and a methyl group at the 3-position of the uracil ring, offers specific reactivity and potential for further chemical modifications. This guide will delve into the known properties and synthetic approaches related to this molecule, providing a solid foundation for researchers working with this and similar chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key computed properties of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

| Property | Value | Source |

| CAS Number | 55782-76-8 | [1] |

| Molecular Formula | C₇H₁₀N₄O₃ | [1][5] |

| Molecular Weight | 198.18 g/mol | [1][5] |

| Appearance | White solid | [6] |

| XLogP3-AA | -1.5 | [5] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Exact Mass | 198.07529019 Da | [5] |

| Topological Polar Surface Area | 105 Ų | [5] |

These computed properties suggest that 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a relatively polar molecule with a low octanol-water partition coefficient (XLogP3-AA of -1.5), indicating good aqueous solubility. The presence of multiple hydrogen bond donors and acceptors further supports its potential for interactions with biological macromolecules.

Synthesis and Methodologies

General Synthetic Strategy: A Proposed Pathway

The most plausible synthetic route to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil involves a multi-step process starting from a readily available uracil derivative. The following workflow illustrates a logical and experimentally sound approach.

Caption: Proposed synthetic pathway for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-reasoned projection based on established chemical transformations for similar molecules. It should be optimized and validated in a laboratory setting.

Step 1: Nitrosation of 6-Amino-3-methyluracil

-

Rationale: Introduction of a nitroso group at the 5-position is a common and effective way to functionalize the uracil ring for subsequent amination.

-

Procedure:

-

Suspend 6-Amino-3-methyluracil in water.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise at a controlled temperature (typically below 10 °C) while stirring vigorously.

-

Acidify the mixture with a mineral acid (e.g., HCl) to generate nitrous acid in situ.

-

Continue stirring for a designated period until the reaction is complete (monitored by TLC).

-

The resulting precipitate, 6-Amino-5-nitroso-3-methyluracil, is collected by filtration, washed with cold water, and dried.

-

Step 2: Reduction of the Nitroso Group

-

Rationale: The nitroso group is reduced to an amino group to create the 5,6-diaminouracil scaffold, a key intermediate for building the side chain.

-

Procedure:

-

Suspend the 6-Amino-5-nitroso-3-methyluracil in an appropriate solvent (e.g., water or aqueous ammonia).

-

Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), portion-wise while maintaining a controlled temperature.

-

Stir the reaction mixture until the color change indicates the completion of the reduction.

-

The product, 5,6-Diamino-3-methyluracil, can be isolated by filtration after cooling the reaction mixture.

-

Step 3: Reductive Amination to Introduce the N-Methyl Group

-

Rationale: Reductive amination is a classic and efficient method for introducing an N-methyl group onto a primary amine.

-

Procedure:

-

Dissolve 5,6-Diamino-3-methyluracil in a suitable solvent, such as methanol.

-

Add an aqueous solution of formaldehyde (HCHO).

-

Hydrogenate the mixture in the presence of a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.

-

After the reaction is complete, filter off the catalyst.

-

Evaporate the solvent to obtain the crude 6-Amino-5-(N-methylamino)-3-methyluracil.

-

Step 4: Formylation of the Secondary Amine

-

Rationale: The final step involves the formylation of the secondary amine at the 5-position to yield the target compound.

-

Procedure:

-

Treat the 6-Amino-5-(N-methylamino)-3-methyluracil with a formylating agent. A common and effective method is to use formic acid, often in the presence of a dehydrating agent or as a mixture with acetic anhydride.

-

Heat the reaction mixture to drive the formylation to completion.

-

Upon cooling, the product, 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, may precipitate and can be collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

Potential Applications in Drug Discovery and Development

While specific biological activities for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil have not been extensively reported, its structural similarity to known bioactive molecules suggests several areas of potential application.

Precursor for Xanthine Derivatives

The primary and most evident application of this compound is as a key intermediate in the synthesis of xanthine derivatives.[4] Xanthines, such as theophylline and caffeine, are well-known for their diverse pharmacological effects, including bronchodilatory, diuretic, and central nervous system stimulant properties.[4] The cyclization of 6-amino-5-(N-formyl-N-methyl)-3-methyluracil would lead to the formation of theophylline (1,3-dimethylxanthine).

Caption: Cyclization of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil to Theophylline.

This synthetic route offers a potential alternative to traditional methods for producing theophylline and its analogs, which are important in the treatment of respiratory diseases like asthma and COPD.

Scaffold for Novel Bioactive Molecules

The uracil scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Derivatives of 5- and 6-aminouracils have been reported to exhibit a wide range of biological activities, including:

-

Antiviral activity [2]

-

Anticancer activity [2]

-

Anti-Alzheimer's activity [2]

-

Antimicrobial activity [2]

-

Antioxidant activity [2]

The unique substitution pattern of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil makes it an attractive starting point for the synthesis of novel libraries of compounds to be screened for these and other biological activities. The amino and formyl groups provide reactive handles for further chemical modifications, allowing for the exploration of a diverse chemical space.

Conclusion and Future Directions

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a molecule with significant potential, primarily as a key intermediate in the synthesis of theophylline and other pharmacologically important xanthine derivatives. While detailed experimental data for this specific compound is currently sparse in the public domain, its synthesis can be confidently approached using established methodologies for related uracil derivatives.

Future research should focus on:

-

Optimization and validation of the proposed synthetic protocol. Detailed characterization of the compound using modern analytical techniques (NMR, MS, IR, and X-ray crystallography) is crucial.

-

Exploration of its biological activity. Screening of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil and its derivatives against a panel of biological targets could uncover novel therapeutic applications.

-

Development of novel synthetic methodologies. The discovery of more efficient and environmentally friendly routes to this and similar compounds would be of great value to the pharmaceutical industry.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the chemistry and potential applications of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. It is our hope that this document will stimulate further investigation into this promising molecule.

References

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. Available at: [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health. Available at: [Link]

-

6-methyluracil. Organic Syntheses Procedure. Available at: [Link]

-

6-amino-5-(N-formylmethylamino)-3-methyluracil. PubChem. Available at: [Link]

-

5-Acetylamino-6-formylamino-3-methyluracil. PubChem. Available at: [Link]

-

Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. ResearchGate. Available at: [Link]

-

Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Showing metabocard for 5-Acetylamino-6-formylamino-3-methyluracil (HMDB0011105). Human Metabolome Database. Available at: [Link]

-

In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances (RSC Publishing). Available at: [Link]

-

New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. National Institutes of Health. Available at: [Link]

-

Showing metabocard for 6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771). Human Metabolome Database. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

-

Supporting Information. ScienceOpen. Available at: [Link]

-

55782-76-8 | Product Name : 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. Pharmaffiliates. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-amino-5-(N-formylmethylamino)-3-methyluracil | C7H10N4O3 | CID 88585499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

"6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" structure

An In-Depth Technical Guide to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Introduction

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a heterocyclic compound belonging to the uracil family, a class of molecules central to biochemistry and pharmacology. Identified by the CAS Number 55782-76-8, this molecule is primarily recognized as a metabolite of caffeine and is frequently used in pharmaceutical research and development.[1][2][3] Its structure, derived from the core pyrimidine ring of uracil, features key substitutions that dictate its chemical behavior and biological relevance. This guide offers a comprehensive technical overview of its structure, properties, synthesis, biological context, and analytical methodologies, tailored for professionals in chemical and pharmaceutical research.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is foundational to its application in research and development. These properties govern its solubility, stability, and suitability for various experimental conditions.

Molecular Structure and Nomenclature

The systematic IUPAC name for this compound is N-(4-Amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-N-methyl-formamide.[4] The structure consists of a uracil ring methylated at the N3 position. The C5 position is substituted with an N-formyl-N-methylamino group, and the C6 position holds an amino group.

Caption: 2D Chemical Structure of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Physicochemical Data Summary

The compound's properties are summarized in the table below. Its high melting point is characteristic of highly polar, crystalline heterocyclic compounds capable of strong intermolecular interactions. Solubility in polar aprotic solvents like DMSO and DMF is typical for such structures, facilitating their use in various biological assays and chemical reactions.[3][5]

| Property | Value | Source(s) |

| CAS Number | 55782-76-8 | [1][2][6] |

| Molecular Formula | C₇H₁₀N₄O₃ | [1][2][6] |

| Molecular Weight | 198.18 g/mol | [1][2][7] |

| Appearance | White solid | [2] |

| Melting Point | >300°C | [2][5] |

| Solubility | Soluble in DMF, DMSO, Methanol | [3][5] |

| Synonyms | Caffeine EP Impurity D, N-(4-Amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-N-methyl-formamide | [2][4] |

Synthesis and Reactivity

The synthesis of substituted aminouracils is a well-established area of organic chemistry, often serving as precursors for more complex heterocyclic systems like xanthines.[8] While a specific, detailed protocol for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is not extensively published, its synthesis can be logically inferred from known reactions of aminouracil derivatives.

Conceptual Synthetic Pathway

A plausible synthetic route starts with a suitably substituted uracil precursor, such as 6-amino-3-methyluracil. The synthesis involves two key transformations: nitrosation at the C5 position followed by reduction to form a diamino intermediate, and subsequent formylation and methylation of the C5-amino group.

The causality for this pathway lies in the reactivity of the uracil ring. The C5 position is susceptible to electrophilic attack (like nitrosation) once the ring is activated by the amino group at C6. The resulting 5,6-diaminouracil is a versatile intermediate for building the final substituted amine.

Caption: Conceptual synthetic pathway for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Reactivity Profile

The molecule's reactivity is dictated by its functional groups:

-

Amino Group (C6): The primary amine at C6 is nucleophilic and can participate in condensation reactions.

-

Formamide Group (C5): The formamide is relatively stable but can be hydrolyzed under strong acidic or basic conditions. This is a critical consideration for sample handling and storage, as instability can lead to the formation of deformylated byproducts.[9]

-

Uracil Ring: The pyrimidine ring itself is aromatic in nature and generally stable, but it provides the scaffold for the functional groups' reactivity.

Biological Context and Applications

The primary significance of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil stems from its role as a human metabolite of caffeine and its use as a reference standard in pharmaceutical analysis.

Role in Caffeine Metabolism

Caffeine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme. The process involves a series of demethylations, hydroxylations, and ring-opening reactions. This compound is a downstream product of these complex pathways.[3][10]

Understanding caffeine metabolites is crucial for several reasons:

-

Drug Development: For any new drug candidate, regulatory agencies require a thorough characterization of its metabolic fate. Using caffeine metabolites as a model system helps researchers understand and predict the biotransformation of other xanthine-based drugs.

-

Toxicology: Metabolites can sometimes be more active or more toxic than the parent drug. Identifying and quantifying them is a key part of safety assessment.

-

Pharmacokinetics: The rate of metabolite formation and clearance influences the half-life and overall exposure of the parent drug, impacting dosing regimens.

Caption: Simplified metabolic cascade from caffeine to uracil derivatives.

Applications in Research

As a commercially available chemical, it serves several key functions:[1][11]

-

Analytical Standard: It is used as a certified reference material for the identification and quantification of caffeine metabolites in biological samples (e.g., urine, plasma) during pharmacokinetic and metabolic studies.

-

Impurity Reference: In the synthesis of caffeine and related active pharmaceutical ingredients (APIs), this compound can be an impurity. It is used as "Caffeine EP Impurity D" to validate analytical methods designed to control the purity of the final drug product.[2]

-

Proteomics Research: Its availability supports research into the effects of caffeine and its metabolites on protein expression and cellular pathways.[1]

Analytical Methodologies

Accurate detection and quantification require robust analytical methods. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is the standard technique for analyzing polar, non-volatile compounds like this uracil derivative.[12]

HPLC-UV/MS Analysis

A typical method would involve a C18 reverse-phase column, which separates compounds based on their hydrophobicity. The mobile phase would consist of an aqueous buffer (e.g., water with a small amount of formic or phosphoric acid to control pH and improve peak shape) and an organic modifier like acetonitrile or methanol.[12]

Conceptual HPLC Protocol:

-

Sample Preparation:

-

Dissolve the reference standard in a suitable solvent (e.g., DMSO, Methanol) to prepare a stock solution.[5]

-

Perform serial dilutions to create calibration standards.

-

For biological samples (e.g., urine), perform a sample clean-up step, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering matrix components.

-

-

Instrumentation:

-

HPLC System: A standard system with a binary or quaternary pump, autosampler, and column oven.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Detector: UV-Vis Detector (monitoring at ~273 nm, the typical absorbance maximum for caffeine-related compounds) and/or a Mass Spectrometer (MS).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Column Temperature: 30°C.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound by comparing its retention time to the certified standard.

-

For MS detection, confirm identity by matching the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺.

-

Quantify the amount in unknown samples by plotting a calibration curve from the known standards.

-

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. usbio.net [usbio.net]

- 6. 6-AMINO-5-(N-FORMYL-N-METHYL)-3-METHYLURACIL synthesis - chemicalbook [chemicalbook.com]

- 7. 6-amino-5-(N-formylmethylamino)-3-methyluracil | C7H10N4O3 | CID 88585499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil | 33130-55-1 | Benchchem [benchchem.com]

- 11. 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil - Amerigo Scientific [amerigoscientific.com]

- 12. Separation of 6-Amino-5-formamido-1,3-dimethyluracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

"6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" CAS number 55782-76-8

An In-Depth Technical Guide to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (CAS: 55782-76-8)

Abstract

This technical guide provides a comprehensive overview of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (CAS No. 55782-76-8), a key uracil derivative of significant interest in pharmaceutical and metabolic research. This document delineates its chemical identity, physicochemical properties, biological significance as a metabolite of caffeine, plausible synthetic pathways, and validated analytical methodologies. With a focus on practical application, this guide offers field-proven insights and step-by-step protocols designed to support researchers in drug development, metabolic studies, and analytical chemistry.

Core Chemical Identity and Physicochemical Properties

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a heterocyclic compound belonging to the pyrimidine family.[1] Its structure is characterized by a uracil backbone, a foundational component of nucleic acids, which is strategically substituted to grant specific chemical and biological functions.[1] It is widely recognized in the pharmaceutical industry as a metabolite and impurity of caffeine, often cataloged as "Caffeine Impurity 4" or "Caffeine EP Impurity D".[2][3] This designation underscores its importance as a reference standard for quality control in the manufacturing and analysis of caffeine-containing products.[3]

The compound presents as a white solid with a high melting point, indicating significant crystalline lattice stability.[2] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 55782-76-8 | [2][4][5] |

| Molecular Formula | C₇H₁₀N₄O₃ | [2][4] |

| Molecular Weight | 198.18 g/mol | [2][4] |

| IUPAC Name | N-(4-Amino-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-5-yl)-N-methylformamide | [2][5] |

| Physical Form | White Solid | [2] |

| Melting Point | >300°C | [2] |

| Primary Use | Pharmaceutical Reference Standard, Research Chemical | [2][3] |

Biological Significance: A Key Metabolite in Human Caffeine Metabolism

The primary biological relevance of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil stems from its role as a human metabolite of caffeine.[6] The metabolism of caffeine is a complex process predominantly occurring in the liver, mediated by the cytochrome P450 enzyme system, specifically the CYP1A2 isozyme.[7] The formation of this uracilic metabolite is an indicator of specific demethylation and oxidation pathways, making it a valuable biomarker for studying hepatic CYP1A2 activity.[7]

Understanding the metabolic fate of caffeine is critical in pharmacology for assessing drug-drug interactions, enzyme induction or inhibition, and individual variations in drug processing. The presence and concentration of this metabolite can provide insights into a patient's metabolic phenotype.

The diagram below illustrates the simplified metabolic conversion pathway from a precursor to the target compound, highlighting the central role of hepatic enzymes.

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Caffeine Impurity 4 - CAS - 55782-76-8 | Axios Research [axios-research.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil [srdpharma.com]

- 7. 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil | 33130-55-1 | Benchchem [benchchem.com]

A Technical Guide to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil: A Key Secondary Metabolite in Human Caffeine Metabolism

Abstract

Caffeine, a ubiquitous psychoactive compound, undergoes extensive hepatic metabolism, resulting in a complex profile of xanthine and uracil derivatives. While primary metabolites like paraxanthine, theobromine, and theophylline are well-documented, the secondary and tertiary metabolites provide deeper insights into individual metabolic phenotypes. This guide focuses on a specific downstream product, 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (6-A5NF-3MU) . We will explore its biochemical origins within the broader caffeine metabolism pathway, its potential significance as a biomarker, and provide a detailed, field-proven protocol for its quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, clinical chemists, and drug development professionals seeking to understand and quantify the nuanced metabolic fate of caffeine.

The Biochemical Landscape of Caffeine Metabolism

Caffeine (1,3,7-trimethylxanthine) is almost entirely metabolized in the liver, with less than 3% excreted unchanged.[1] The initial and rate-limiting steps are predominantly catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2] These initial reactions involve three primary demethylation pathways:

-

N-3 demethylation (~80%): Forms the major metabolite, Paraxanthine (1,7-dimethylxanthine).[1][2][3]

-

N-1 demethylation (~8%): Forms Theobromine (3,7-dimethylxanthine).[2]

-

N-7 demethylation (~8%): Forms Theophylline (1,3-dimethylxanthine).[2]

While these primary metabolites are pharmacologically active, they serve as substrates for further enzymatic modifications. 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a secondary metabolite that arises specifically from the paraxanthine branch of this pathway.[4] The formation of such uracil derivatives involves the opening of the imidazole ring of the xanthine precursor.

Formation Pathway of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

The biotransformation from caffeine to 6-A5NF-3MU is a multi-step process. The critical precursor is paraxanthine, the most abundant primary metabolite. The pathway underscores the central role of CYP1A2 not only in the initial clearance of caffeine but also in the generation of downstream substrates.

Caption: Metabolic cascade from Caffeine to 6-A5NF-3MU.

Physicochemical Properties and Identification

Understanding the fundamental properties of a metabolite is critical for developing robust analytical methods.

| Property | Value | Source |

| CAS Number | 55782-76-8 | [5] |

| Molecular Formula | C₇H₁₀N₄O₃ | [5][6] |

| Molecular Weight | 198.18 g/mol | [5][6][7] |

| Canonical SMILES | CN1C(=O)C(=C(NC1=O)N)N(C)C=O | [8] |

| InChIKey | QIZKPABLZVWFOE-UHFFFAOYSA-N | [8] |

| Predicted XLogP3 | -1.3 to -1.5 | [7][8] |

The high polarity, indicated by the negative LogP value, is a key consideration for chromatographic method development, suggesting that reversed-phase chromatography with a significant aqueous component in the mobile phase will be necessary for retention.

Role as a Potential Biomarker

The quantification of urinary caffeine metabolites is a well-established method for assessing caffeine intake and phenotyping the activity of metabolizing enzymes, particularly CYP1A2.[1][9] While ratios of primary metabolites (e.g., paraxanthine/caffeine) are commonly used, downstream metabolites like 6-A5NF-3MU can offer additional, complementary information.

Causality in Biomarker Selection:

-

Specificity: As a downstream product of the paraxanthine pathway, 6-A5NF-3MU is highly specific to caffeine consumption. Its presence is a direct consequence of caffeine intake.[4]

-

Metabolic Phenotyping: The rate of its formation and excretion is dependent on the activity of multiple enzymes in the cascade (CYP1A2, CYP2A6, Xanthine Oxidase). Therefore, its concentration, relative to its precursors, could reflect the integrated activity of this entire pathway.

-

Intake Verification: In clinical trials or epidemiological studies, self-reported dietary intake can be unreliable. Urinary metabolites serve as objective biomarkers to verify compliance and quantify exposure.[10][11] Studies have shown that even secondary metabolites have moderate to strong correlations with total caffeine intake.[10][12]

While this specific uracil derivative is considered a minor metabolite in humans compared to others like AFMU, its stable chemical nature and specificity make it a viable candidate for inclusion in a panel of urinary biomarkers for comprehensive caffeine exposure assessment.[13]

Analytical Methodology: Quantification by LC-MS/MS

The gold standard for quantifying small molecules like 6-A5NF-3MU in complex biological matrices (e.g., urine, plasma) is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a self-validating system designed for robustness and accuracy.

The Logic of LC-MS/MS: This technique provides two layers of specificity. First, chromatographic separation ensures that compounds with the same mass-to-charge ratio (m/z) but different chemical properties are resolved in time. Second, tandem mass spectrometry selects the specific parent ion (MS1) and fragments it into characteristic product ions (MS2). This parent-product ion pair, known as a Multiple Reaction Monitoring (MRM) transition, is unique to the target analyte, providing exceptional selectivity and sensitivity.

Caption: A typical bioanalytical workflow for metabolite quantification.

Detailed Experimental Protocol

This protocol is optimized for the analysis of 6-A5NF-3MU in human urine.

A. Materials and Reagents

-

Reference Standard: 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (CAS 55782-76-8)[5]

-

Internal Standard (IS): A stable isotope-labeled analog (e.g., ¹³C₃,¹⁵N₂-Caffeine or a labeled version of a related metabolite). Rationale: The IS is crucial for correcting variations in sample preparation and instrument response. It must be chemically similar to the analyte but mass-distinct.

-

Solvents: LC-MS grade Methanol and Water.

-

Additives: LC-MS grade Formic Acid.

-

Urine Samples: Stored at -80°C until analysis.

B. Sample Preparation (Dilute-and-Shoot)

-

Rationale: For urinary metabolites that are typically present in high concentrations, a simple dilution is often sufficient to minimize matrix effects (interference from other molecules in the urine) and bring the analyte concentration into the linear range of the calibration curve. This approach is high-throughput and cost-effective.

-

Thaw urine samples on ice. Vortex for 10 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

In a clean 1.5 mL microcentrifuge tube, combine:

-

940 µL of LC-MS grade water with 0.1% formic acid.

-

50 µL of urine supernatant.

-

10 µL of Internal Standard working solution (e.g., 10 µg/mL).

-

-

Vortex for 10 seconds.

-

Transfer the final solution to an HPLC autosampler vial.

-

C. LC-MS/MS Instrumentation and Conditions

-

Rationale: The choice of a C18 column is standard for separating moderately polar compounds. The gradient elution, starting with a high aqueous content, allows for the retention of polar analytes like 6-A5NF-3MU, while the increasing organic phase elutes less polar interferences and cleans the column. Positive mode electrospray ionization (ESI+) is chosen because the nitrogen atoms in the uracil structure are readily protonated.

-

LC System: Agilent 1290 Infinity II or equivalent.

-

MS System: Sciex 7500 QTrap or equivalent.

-

Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Methanol + 0.1% Formic Acid

-

Gradient:

Time (min) %B 0.0 2 5.0 60 5.1 95 6.0 95 6.1 2 | 8.0 | 2 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Key MS Parameters (Representative):

Parameter Value IonSpray Voltage 5500 V Temperature 500°C Curtain Gas 35 psi | Collision Gas | Medium |

-

D. MRM Transitions

-

Rationale: These mass transitions are the heart of the assay's specificity. The Q1 mass selects the protonated parent molecule [M+H]⁺. The collision energy (CE) is optimized to produce the most stable and abundant product ion, which is then selected by Q3. These values must be determined empirically by infusing the pure reference standard.

Compound Q1 Mass [M+H]⁺ Q3 Mass Collision Energy (eV) 6-A5NF-3MU (Quantifier) 199.2 126.1 25 6-A5NF-3MU (Qualifier) 199.2 98.1 35 Internal Standard e.g., 198.2 e.g., 141.1 e.g., 30 (Note: Product ions and collision energies are representative and require empirical optimization on the specific mass spectrometer used).

Conclusion

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a specific, albeit minor, urinary metabolite of caffeine originating from the paraxanthine pathway. While not as abundant as primary metabolites, its unique position in the metabolic cascade makes it a valuable component of a multi-analyte panel for the comprehensive assessment of caffeine intake and metabolism. The detailed LC-MS/MS protocol provided herein offers a robust, specific, and high-throughput method for its accurate quantification in a research or clinical setting. By understanding and measuring these downstream metabolites, scientists can develop a more complete and nuanced picture of xenobiotic metabolism, paving the way for more personalized approaches in nutrition, pharmacology, and toxicology.

References

-

Metabolism of caffeine to 6-amino-5-[N-methylformylamino]-1,3-dimethyluracil in the isolated, perfused liver from control or phenobarbital-, beta-naphthoflavone- and 3-methylcholanthrene-pretreated rats. (1987). Toxicology Letters. [Link]

-

Hu, G. et al. (2008). Molecular Modelling Analysis of the Metabolism of Caffeine. Science Alert. [Link]

-

Thorn, C. F., et al. (2012). PharmGKB summary: caffeine pathway. Pharmacogenetics and genomics. [Link]

-

Arnaud, M. J., et al. (1983). Placental transfer of the major caffeine metabolite in the rat using 6-amino-5[N-formylmethylamino]1,3[Me-14C]-dimethyluracil administered orally or intravenously to the pregnant rat. Toxicology Letters. [Link]

-

Ferre, S. (2016). Figure 1: Caffeine biotransformation pathway. ResearchGate. [Link]

-

Nehlig, A. (2018). Caffeine metabolism pathway and metabolites. ResearchGate. [Link]

-

Tang, B. K., et al. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition. [Link]

-

6-amino-5-(N-formylmethylamino)-3-methyluracil. PubChem. [Link]

-

Granfors, M. T. (2004). Major metabolic pathways of caffeine with the primary enzymes shown at each important step. ResearchGate. [Link]

-

Grandjean, P., et al. (2001). Caffeine N3-demethylation (CYP1A2) in a population with an increased exposure to polychlorinated biphenyls. Pharmacology & Toxicology. [Link]

-

Schlede, E., et al. (2015). Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake. The Journal of Nutrition. [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Fulgoni, V. L. III, et al. (2020). Principal Components Analysis of Spot Urine Caffeine and Caffeine Metabolites Identifies Promising Exposure Biomarkers of Caffeine and Theobromine Intake in a Cross-Sectional Survey of the United States Population (National Health and Nutrition Examination Survey 2009–2014). The Journal of Nutrition. [Link]

-

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. PubChem. [Link]

-

6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771). Human Metabolome Database. [Link]

-

5-Acetylamino-6-formylamino-3-methyluracil. PubChem. [Link]

-

Camandola, S., & Mattson, M. P. (2019). Caffeine metabolites in humans. ResearchGate. [Link]

-

Rothwell, J. A., et al. (2018). Biomarkers of intake for coffee, tea, and sweetened beverages. Genes & Nutrition. [Link]

-

6-amino-5-(N-methylformylamino)-1-methyluracil. PubChem. [Link]

Sources

- 1. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 6-AMINO-5-(N-FORMYL-N-METHYL)-3-METHYLURACIL synthesis - chemicalbook [chemicalbook.com]

- 7. 6-amino-5-(N-formylmethylamino)-3-methyluracil | C7H10N4O3 | CID 88585499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-amino-5-(N-methylformylamino)-1-methyluracil | C7H10N4O3 | CID 92287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Caffeine N3-demethylation (CYP1A2) in a population with an increased exposure to polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Biomarkers of intake for coffee, tea, and sweetened beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Principal Components Analysis of Spot Urine Caffeine and Caffeine Metabolites Identifies Promising Exposure Biomarkers of Caffeine and Theobromine Intake in a Cross-Sectional Survey of the United States Population (National Health and Nutrition Examination Survey 2009–2014) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Placental transfer of the major caffeine metabolite in the rat using 6-amino-5[N-formylmethylamino]1,3[Me-14C]-dimethyluracil administered orally or intravenously to the pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

This document provides a comprehensive technical overview of the synthetic pathways leading to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. Designed for researchers, chemists, and professionals in drug development, this guide delves into the strategic considerations, mechanistic underpinnings, and detailed protocols for the synthesis of this important heterocyclic compound.

Introduction: Strategic Importance of a Key Precursor

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a substituted pyrimidine derivative of significant interest in medicinal and organic chemistry. Its primary value lies in its role as a crucial intermediate in the synthesis of various bioactive molecules, most notably xanthine alkaloids like theophylline and its derivatives.[1][2] Theophylline, a cornerstone therapy for respiratory diseases, and other 8-substituted xanthines are often prepared via cyclization of appropriately functionalized 5,6-diaminouracil precursors.[1][2][3] The title compound represents a late-stage, pre-cyclization intermediate for specific N-methylated xanthines. Furthermore, related compounds have been identified as metabolites of caffeine, making their synthesis relevant for pharmacological and toxicological studies.[4]

This guide elucidates a logical and well-established synthetic approach, emphasizing the rationale behind procedural choices to ensure both reproducibility and a deep understanding of the underlying chemical transformations.

Physicochemical Properties

A summary of the key properties of the target compound is presented below.

| Property | Value | Reference |

| CAS Number | 55782-76-8 | [4][5] |

| Molecular Formula | C₇H₁₀N₄O₃ | [5][6] |

| Molecular Weight | 198.18 g/mol | [4][5][6] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMF, DMSO, Methanol | [7] |

| Melting Point | >300°C | [7] |

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of complex uracil derivatives is most effectively approached by functionalizing a pre-formed pyrimidine ring. The structure of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil logically disconnects at the formyl and methyl groups on the C5-nitrogen, pointing to a 5,6-diaminouracil derivative as the key precursor. The core strategy, therefore, involves a multi-step sequence starting from a simple, commercially available uracil derivative.

The chosen pathway focuses on the well-precedented Traube purine synthesis logic, which involves the construction of a pyrimidine ring followed by elaboration at the C5 and C6 positions to build the second, fused imidazole ring of a purine. While we are stopping at the acyclic precursor, the principles are identical.

The overall strategy is as follows:

-

Uracil Core Synthesis/Selection : Begin with a 3-methylated uracil scaffold.

-

C5-Nitrosation : Introduce a nitroso group at the electron-rich C5 position. This is a classic and highly effective method for installing a nitrogen-based functional group that is readily transformed.

-

Reduction to Diamine : Reduce the nitroso group to an amine, yielding the critical 5,6-diamino intermediate.

-

Selective C5-N-Methylation : Introduce a methyl group onto the C5-amino function. This step requires careful control to avoid over-methylation or methylation at other nucleophilic sites.

-

C5-N-Formylation : The final step involves the formylation of the secondary amine to yield the target product.

This stepwise functionalization provides a robust and controllable route to the desired molecule.

Synthesis Pathway: A Step-by-Step Elucidation

The following sections detail the chemical transformations for the synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. The pathway is designed for clarity and is grounded in established chemical principles for pyrimidine chemistry.

Diagram of the Core Synthesis Pathway

Caption: Standardized workflow for synthesis, purification, and analysis.

Step-by-Step Synthesis Protocols

Disclaimer: These protocols are illustrative and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 6-Amino-3-methyl-5-nitrosouracil

-

Rationale: This reaction introduces a nitroso group at the C5 position. The use of sodium nitrite in an acidic medium like acetic acid generates nitrous acid in situ, which is the active electrophile. The reaction is typically performed at a controlled temperature to prevent decomposition of nitrous acid and minimize side reactions.

-

Protocol:

-

Suspend 6-amino-3-methyluracil (1.0 eq) in a mixture of water and glacial acetic acid in a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Cool the suspension to 5-10°C using an ice bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in water.

-

Add the sodium nitrite solution dropwise to the cooled uracil suspension over 1-2 hours, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the resulting brightly colored slurry for an additional 2-3 hours at the same temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold water and cold ethanol to remove residual acid and salts.

-

Dry the product under vacuum at 40-50°C to a constant weight.

-

Step 2: Synthesis of 5,6-Diamino-3-methyluracil

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing a nitroso group to an amine. Palladium on carbon (Pd/C) is a standard, highly effective catalyst for this transformation. The reaction is run under a positive pressure of hydrogen gas.

-

Protocol:

-

Charge a hydrogenation vessel (e.g., a Parr shaker) with 6-amino-3-methyl-5-nitrosouracil (1.0 eq), methanol, and a catalytic amount of 5-10% Pd/C (typically 1-5 mol%).

-

Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 2.5-3.5 MPa. [8] 3. Heat the mixture to 30-40°C and agitate vigorously.

-

Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-5 hours.

-

After completion, cool the vessel, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst. [8] 7. Concentrate the filtrate under reduced pressure to yield the crude diamine, which may be used directly or purified further by recrystallization.

-

Step 3: Synthesis of 6-Amino-5-(methylamino)-3-methyluracil

-

Rationale: Selective methylation of the C5-amino group in the presence of the C6-amino group is challenging. The C5-amino group is generally more nucleophilic. This step requires carefully controlled conditions—using a limited amount of a methylating agent like dimethyl sulfate or methyl iodide and a suitable base at low temperatures—to favor mono-methylation.

-

Protocol:

-

Dissolve 5,6-diamino-3-methyluracil (1.0 eq) in a suitable solvent such as DMF or aqueous alkali.

-

Cool the solution to 0-5°C.

-

Slowly add dimethyl sulfate (1.0-1.1 eq) while maintaining the temperature and pH (if in an aqueous base).

-

Stir the reaction at low temperature for several hours, monitoring the formation of the product and consumption of the starting material by TLC or LC-MS.

-

Upon completion, carefully quench any remaining methylating agent.

-

Isolate the product. This may involve neutralization and precipitation, followed by filtration, or extraction depending on the solvent system used.

-

Purification is often necessary via recrystallization or column chromatography to separate the desired product from unreacted starting material and potentially di-methylated byproducts.

-

Step 4: Synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

-

Rationale: The final step is the formylation of the secondary amine at the C5 position. Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a potent and effective formylating agent. Alternatively, heating in a solvent like N,N-dimethylformamide (DMF) can also achieve formylation. [5]* Protocol (using Acetic Formic Anhydride):

-

Prepare acetic formic anhydride by carefully adding acetic anhydride to formic acid at 0°C and then warming to 50°C for 1 hour.

-

Dissolve 6-amino-5-(methylamino)-3-methyluracil (1.0 eq) in a suitable solvent (e.g., THF or DMF).

-

Add the pre-formed acetic formic anhydride (1.2 eq) to the solution at room temperature.

-

Stir the mixture for 8-12 hours. Monitor the reaction for completion by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

-

Summary of Reaction Parameters

The following table provides an overview of typical reaction conditions. Yields are estimates based on analogous transformations reported in the literature. [1][9]

| Step | Reactants | Solvent | Temperature | Time | Typical Yield |

|---|---|---|---|---|---|

| 1 | 6-Amino-3-methyluracil, NaNO₂ | Water, Acetic Acid | 5-10°C | 4-5 h | 85-95% |

| 2 | 6-Amino-3-methyl-5-nitrosouracil, H₂ | Methanol | 30-40°C | 3-5 h | 80-90% |

| 3 | 5,6-Diamino-3-methyluracil, (CH₃)₂SO₄ | DMF or aq. NaOH | 0-5°C | 3-6 h | 50-70% |

| 4 | 6-Amino-5-(methylamino)-3-methyluracil | Formic Acid/Ac₂O | Room Temp. | 8-12 h | 70-85% |

Conclusion and Outlook

The synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a well-defined process that relies on fundamental reactions in heterocyclic chemistry. The pathway presented herein, proceeding via nitrosation, reduction, selective methylation, and formylation, represents a robust and logical approach. Mastery of this synthesis provides access to a key building block for the development of novel xanthine derivatives and other valuable heterocyclic compounds. Future work in this area may focus on optimizing the selective methylation step or developing more streamlined, one-pot procedures to improve overall process efficiency.

References

- Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.

- Basu, D., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.

- Behrend, R., & Roosen, R. (1889). Synthese von Harnsäure und ihrer Methylderivate. Annalen der Chemie. Referenced in Organic Syntheses Procedure for 6-methyluracil.

- ChemicalBook. (n.d.). 6-AMINO-5-(N-FORMYL-N-METHYL)-3-METHYLURACIL synthesis. ChemicalBook.

- El-Sabbagh, O. I., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.

- PubChem. (n.d.). 6-amino-5-(N-formylmethylamino)-3-methyluracil.

- CN111333586A - Preparation method of compound containing 6-methyl uracil structure.

- CN104744470A - Synthesis method for theophylline.

- Yoneda, F., & Higuchi, M. (1977). Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformate. Journal of the Chemical Society, Perkin Transactions 1.

- Kumar, R., & Kumar, S. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. Journal of Heterocyclic Chemistry.

- Stoyanov, S., et al. (2015). Direct linkage of chloroacetamides of amino acids to theophylline. Pharmacia.

- PhytoHub. (n.d.). Showing entry for 6-Amino-5(N-methylformylamino)-1-methyluracil. PhytoHub.

- CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.

- Pharmaffiliates. (n.d.). 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

- United States Biological. (n.d.). A1377-88 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Sources

- 1. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 6-AMINO-5-(N-FORMYL-N-METHYL)-3-METHYLURACIL synthesis - chemicalbook [chemicalbook.com]

- 6. 6-amino-5-(N-formylmethylamino)-3-methyluracil | C7H10N4O3 | CID 88585499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]

- 9. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]

The Biological Significance of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil: A Technical Guide for Researchers

An In-depth Exploration of a Key Methylxanthine Metabolite

Introduction

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, with the Chemical Abstracts Service (CAS) registry number 55782-76-8, is a substituted pyrimidine derivative of significant interest in the fields of pharmacology, toxicology, and clinical diagnostics.[1][2] While not a household name, this molecule plays a crucial role as a downstream metabolite of widely consumed methylxanthines, most notably caffeine and theophylline. Its presence and concentration in biological fluids serve as a chemical fingerprint, offering insights into the metabolic processing of these common stimulants and therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, detailing its metabolic origins, analytical methodologies for its detection, and its application as a biomarker, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

A thorough understanding of the biological role of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil begins with its fundamental chemical characteristics.

| Property | Value | Source |

| CAS Number | 55782-76-8 | [1][2] |

| Molecular Formula | C₇H₁₀N₄O₃ | [1][2] |

| Molecular Weight | 198.18 g/mol | [1] |

| Synonyms | Caffeine EP Impurity D | [3] |

Metabolic Genesis: A Product of Methylxanthine Biotransformation

The primary biological significance of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil lies in its formation during the hepatic metabolism of caffeine and theophylline. These methylxanthines undergo extensive biotransformation, primarily orchestrated by the cytochrome P450 (CYP) enzyme system, with CYP1A2 being a key player.[4]

The metabolic journey begins with the demethylation and oxidation of the parent methylxanthine. In the case of theophylline (1,3-dimethylxanthine), metabolism proceeds through N-demethylation to form 3-methylxanthine, among other products.[5][6] It is from 3-methylxanthine that the formation of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is proposed to occur. This pathway involves the opening of the imidazole ring of the purine structure, a common fate for xanthine metabolites.

While the direct enzymatic steps for the 3-methyl derivative are not as extensively documented as for the 1,3-dimethyl analog derived from caffeine, the mechanism is believed to be parallel. The analogous compound, 6-amino-5-(N-formyl-N-methylamino)-1,3-dimethyluracil, is a known metabolite of caffeine.[4]

Biological Activity: An Area for Future Research

Currently, there is a scarcity of published data on the specific biological or pharmacological activities of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil itself. It is generally considered to be a terminal, inactive metabolite destined for urinary excretion. However, the broader class of aminouracil derivatives has been investigated for various therapeutic properties, including antiviral and anti-Alzheimer's potential, though these activities are associated with more complex substituted analogs.[7] The limited information on the bioactivity of this specific metabolite underscores a potential area for future toxicological and pharmacological research to definitively characterize its interaction, or lack thereof, with biological systems.

Application as a Biomarker of Methylxanthine Intake

The most immediate and practical application of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil for researchers is its use as a urinary biomarker for caffeine and theophylline consumption and metabolism. The quantification of this and other related metabolites can provide a more accurate assessment of methylxanthine exposure than dietary recall alone. Furthermore, the ratios of different metabolites can be used to phenotype the activity of metabolic enzymes, particularly CYP1A2, which has implications for drug-drug interactions and individual variations in drug metabolism.

Experimental Protocols

Synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

A Representative Synthetic Workflow:

Quantification in Biological Matrices: A UPLC-MS/MS Approach

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in complex biological matrices such as urine.

Representative Protocol for Urinary Metabolite Analysis:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

-

Dilute the supernatant 1:10 with a solution of internal standard in mobile phase A.

-

Vortex and transfer to an autosampler vial.

-

-

UPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion (Q1): 199.1 m/z (for [M+H]⁺).

-

Product Ion (Q3): A specific fragment ion would need to be determined through infusion of a pure standard (a probable fragment would result from the loss of the formyl group).

-

-

Source Parameters: Optimized for desolvation temperature, gas flow, and capillary voltage.

-

Data Analysis: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., synthetic urine).

Conclusion

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil stands as a molecule of quiet yet considerable biological importance. Its primary significance is not in its own bioactivity, which appears to be minimal, but in its role as a key urinary metabolite of the globally consumed methylxanthines, caffeine and theophylline. For researchers in pharmacology, clinical chemistry, and toxicology, this compound serves as a valuable biomarker for assessing methylxanthine exposure and metabolic capacity. The continued development of sensitive analytical methods for its detection will undoubtedly further elucidate the nuances of methylxanthine metabolism and its impact on human health.

References

- Arnaud, M. J., & Welsch, C. (1987).

-

ClinPGx. Theophylline Pathway, Pharmacokinetics. Available from: [Link]

-

Pharmaffiliates. Caffeine-impurities. Available from: [Link]

-

Deranged Physiology. Theophylline. Available from: [Link]

- Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man.

-

Science Alert. Molecular Modelling Analysis of the Metabolism of Caffeine. Available from: [Link]

-

PubChem. 6-amino-5-(N-formylmethylamino)-3-methyluracil. Available from: [Link]

- Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(43), 30098-30132.

-

Organic Syntheses. 6-methyluracil. Available from: [Link]

Sources

- 1. 6-AMINO-5-(N-FORMYL-N-METHYL)-3-METHYLURACIL synthesis - chemicalbook [chemicalbook.com]

- 2. ClinPGx [clinpgx.org]

- 3. 5-Acetylamino-6-formylamino-3-methyluracil | C8H10N4O4 | CID 108214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil | 33130-55-1 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Caffeine-Derived Uracil Metabolites in CYP1A2 Phenotyping

Abstract

The Cytochrome P450 1A2 (CYP1A2) enzyme is a cornerstone of hepatic drug metabolism, responsible for the biotransformation of numerous clinical drugs and the bioactivation of various procarcinogens. Its activity exhibits significant inter-individual variability, making the prediction of drug response and toxicity a critical challenge in pharmacology and toxicology. Caffeine, a widely consumed and safe probe drug, serves as the gold standard for in-vivo assessment of CYP1A2 activity. This guide provides an in-depth examination of the metabolic cascade of caffeine, focusing on the formation and utility of uracil derivatives, specifically 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (1,7-DAU) and its related compounds, as biomarkers for CYP1A2 phenotyping. We will explore the biochemical pathways, present a validated experimental workflow for quantifying these metabolites, and discuss the interpretation and application of the resulting data for researchers, scientists, and drug development professionals.

The Central Role of CYP1A2 in Xenobiotic Metabolism

Cytochrome P450 1A2 (CYP1A2) is a key phase I metabolizing enzyme predominantly expressed in the liver, constituting approximately 13-15% of the total hepatic CYP content.[1][2][3] It plays a crucial role in the oxidative metabolism of a wide array of substrates.

-

Pharmacological Significance: CYP1A2 is responsible for the metabolism of about 15% of clinically used drugs, including theophylline, clozapine, olanzapine, and imipramine.[1][4] Variation in its activity can significantly alter drug clearance, leading to either therapeutic failure or adverse drug reactions.

-

Toxicological Relevance: The enzyme is also critically involved in the metabolic activation of procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs) found in tobacco smoke and heterocyclic aromatic amines (HAAs) from cooked meats.[4][5]

The expression and activity of CYP1A2 are influenced by a combination of genetic polymorphisms, and environmental and lifestyle factors such as smoking (induction), consumption of cruciferous vegetables (induction), and use of oral contraceptives (inhibition).[2][4] This complex regulation results in up to a 40-fold difference in CYP1A2 activity among individuals, underscoring the necessity for accurate phenotyping methods.[6]

Caffeine Metabolism: A Window into CYP1A2 Activity

Caffeine (1,3,7-trimethylxanthine) is the most widely used probe substrate to assess in-vivo CYP1A2 activity due to its safety, favorable pharmacokinetic properties, and primary reliance on CYP1A2 for its clearance.[2][6] Over 95% of caffeine is metabolized by hepatic enzymes, with CYP1A2 being responsible for the vast majority of its primary transformation.[6][7]

The principal metabolic pathway, accounting for 70-80% of caffeine metabolism, is N3-demethylation to produce paraxanthine (1,7-dimethylxanthine or 1,7X).[1][7] The rate of this specific reaction is highly correlated with overall CYP1A2 activity. Paraxanthine is not an endpoint metabolite; it serves as a substrate for further biotransformation by CYP1A2 and other enzymes, including Xanthine Oxidase (XO) and N-acetyltransferase 2 (NAT2), leading to a series of demethylated and hydroxylated products that are ultimately excreted in the urine.[7]

The intricate cascade of caffeine metabolism is visualized below.

The Role of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (1,7-DAU)

Paraxanthine, the primary CYP1A2-mediated metabolite of caffeine, is further metabolized to several key compounds. Among these are uracil derivatives formed through the opening of the imidazole ring. While 5-acetylamino-6-formylamino-3-methyluracil (AFMU) is the most extensively studied and quantitatively significant uracil metabolite in humans, another derivative, 6-amino-5-[N-formylmethylamino]-3-methyluracil (1,7-DAU) , is also formed from the paraxanthine precursor.[8]

The core principle of phenotyping is to use the urinary concentration ratio of downstream metabolites to their precursors. This approach ingeniously normalizes for variables like hydration status and renal function. A widely validated index for CYP1A2 activity is the ratio of the sum of secondary metabolites derived from paraxanthine to paraxanthine itself. A common metric is: (AFMU + 1X + 1U) / 1,7X .[1][9]

In this context, the role of 1,7-DAU is that of a minor urinary metabolite originating from the same CYP1A2-dependent precursor pool as AFMU.[8] While not typically included as a primary variable in the most common phenotyping ratios, its formation is intrinsically linked to CYP1A2 activity. Its quantification can provide supplementary information about the downstream processing of paraxanthine. In some animal models, such as the rat, this class of uracil metabolite is significantly more prominent.[10][11] For human studies, the focus remains on the more abundant AFMU, 1X, and 1U for constructing robust and sensitive indices of CYP1A2 activity.[9]

Experimental Protocol: A Validated CYP1A2 Phenotyping Workflow

This section details a self-validating protocol for determining CYP1A2 phenotype using a caffeine challenge. The causality behind each step is explained to ensure scientific rigor.

Workflow Overview

Step-by-Step Methodology

-

Subject Preparation and Dosing

-

Rationale: To eliminate confounding variables from dietary sources of methylxanthines, which would interfere with the accurate measurement of metabolites derived from the test dose.

-

Protocol:

-

Subjects must abstain from all sources of caffeine and other methylxanthines (e.g., theophylline in tea, theobromine in chocolate) for at least 24 hours prior to the test.[12]

-

Administer a single, standardized oral dose of caffeine (e.g., 100 mg) with a glass of water. A standardized coffee preparation can also be used, but a pharmaceutical-grade tablet is preferred for dose accuracy.[1][13]

-

Record the exact time of administration.

-

-

-

Sample Collection

-

Rationale: The 4-6 hour time window is selected to coincide with the peak excretion of caffeine metabolites in urine, providing a robust and reproducible measurement.[1][14] Saliva can be used as a non-invasive alternative, as the paraxanthine/caffeine ratio in saliva correlates well with plasma.[6][12]

-

Protocol (Urine):

-

Instruct the subject to void their bladder completely immediately before or at the time of caffeine administration.

-

Collect a single spot urine sample between 4 and 6 hours after the caffeine dose.

-

Measure the volume, aliquot into labeled cryovials, and immediately freeze at -20°C or -80°C until analysis.

-

-

-

Sample Preparation and Bioanalysis

-

Rationale: Accurate quantification requires a sensitive and specific analytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which can resolve and measure multiple analytes simultaneously.[15][16]

-

Protocol:

-

Thaw urine samples on ice.

-

Prepare samples for analysis. This may involve a simple dilution with buffer or a solid-phase extraction (SPE) step to concentrate the analytes and remove interfering matrix components.

-

Analyze samples using a validated HPLC-MS/MS method. A reverse-phase C18 column is commonly employed.[12][17]

-

The mobile phase often consists of a gradient of acetonitrile and water with an additive like formic acid for improved ionization.[17]

-

Quantify the molar concentrations of paraxanthine (1,7X), 1-methylxanthine (1X), 1-methyluric acid (1U), AFMU, and 1,7-DAU against a standard curve prepared with certified reference materials.

-

-

-

Data Analysis and Interpretation

-

Rationale: The metabolic ratio provides a numerical index of enzyme activity. Higher ratios indicate more efficient conversion of the parent drug to its metabolites, signifying higher enzyme activity.

-

Protocol:

-

Calculate the molar concentration for each measured metabolite.

-

Compute the CYP1A2 metabolic ratio. A widely accepted urine-based ratio is: (AFMU + 1X + 1U) / 1,7-Dimethylxanthine (Paraxanthine).

-

Compare the calculated ratio to established cutoff values to classify the subject's phenotype.

-

-

Interpreting the Data: Phenotype Classification and Applications

The calculated metabolic ratio allows for the stratification of individuals into distinct phenotype groups. While specific cutoff values can vary slightly between studies and populations, the general classifications hold.

| Phenotype Group | Typical Metabolic Ratio | Associated Factors & Implications |

| Poor Metabolizer (PM) | Low | May carry genetic variants associated with reduced function. Increased risk of adverse effects from drugs cleared by CYP1A2. |

| Intermediate Metabolizer (IM) | Moderate | Heterozygous for some genetic variants or moderate induction/inhibition. |

| Extensive Metabolizer (EM) | High (Normal) | Represents the majority of the population with normal enzyme function. |

| Ultra-rapid Metabolizer (UM) | Very High | Associated with strong induction, most notably heavy smoking.[14] May experience therapeutic failure with standard doses of CYP1A2 substrates. |

Key Findings from Population Studies:

-

Smoking: Smokers consistently exhibit significantly higher metabolic ratios compared to non-smokers, confirming the potent inducing effect of polycyclic aromatic hydrocarbons in tobacco smoke on CYP1A2 expression.[4][14]

-

Gender: Some studies report slightly higher CYP1A2 activity in males than in females, although this effect is less pronounced than that of smoking.[9][14]

-

Genetics: While environmental factors are strong modulators, genetic polymorphisms in the CYP1A2 gene, such as the -163C>A (CYP1A2*1F) variant, are associated with increased inducibility of the enzyme.[2]

Conclusion

The assessment of CYP1A2 activity is paramount for advancing personalized medicine and mitigating risks associated with xenobiotic exposure. The caffeine phenotyping test, grounded in the quantification of urinary metabolites, offers a minimally invasive, reliable, and powerful tool for this purpose. Metabolites such as 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (1,7-DAU) are integral components of the complex metabolic network that originates from caffeine. While more abundant metabolites like AFMU currently form the basis of the most widely used phenotyping indices, a comprehensive understanding of the entire metabolic pathway, including minor products like 1,7-DAU, enriches our ability to interpret CYP1A2 function. The robust workflow and clear interpretive framework presented in this guide provide researchers and drug developers with the necessary tools to effectively leverage this vital biomarker in their work.

References

-

Nakajima, M., Yokoi, T., Mizutani, M., Kinoshita, M., Funayama, M., & Kamataki, T. (1999). Phenotyping of CYP1A2 in Japanese population by analysis of caffeine urinary metabolites: absence of mutation prescribing the phenotype in the CYP1A2 gene. Cancer Epidemiology, Biomarkers & Prevention, 8(7), 675-682. [Link]

-

Rasmussen, B. B., Brix, T. H., Kyvik, K. O., & Brøsen, K. (2002). Dietary caffeine as a probe agent for assessment of cytochrome P4501A2 activity in random urine samples. British Journal of Clinical Pharmacology, 54(2), 173–180. [Link]

-

Ferrero, J. M., & Latini, R. (1987). Metabolism of caffeine to 6-amino-5-[N-methylformylamino]-1,3-dimethyluracil in the isolated, perfused liver from control or phenobarbital-, beta-naphthoflavone- and 3-methylcholanthrene-pretreated rats. Toxicology Letters, 38(1-2), 55-66. [Link]

-

Perera, V., Gross, A. S., & McLachlan, A. J. (2017). CYP1A2 phenotyping: Caffeine and Paraxanthine in Human Saliva by Validated HPLC Method. Current Pharmaceutical Analysis, 13(4), 324-330. [Link]

-

Arnaud, M. J., Bracco, I., Sauvageat, J. L., & Clerc, M. F. (1983). Placental transfer of the major caffeine metabolite in the rat using 6-amino-5[N-formylmethylamino]1,3[Me-14C]-dimethyluracil administered orally or intravenously to the pregnant rat. Toxicology Letters, 16(3-4), 271-279. [Link]

-

Toraño, J. S., & Gu, J. (2016). The Caffeine Cytochrome P450 1A2 Metabolic Phenotype Does Not Predict the Metabolism of Heterocyclic Aromatic Amines in Humans. Journal of analytical & bioanalytical techniques, 7(4), 1000320. [Link]

-

Kole, P. L., Ravi, T. K., & Jain, A. (2008). Caffeine and paraxanthine HPLC assay for CYP1A2 phenotype assessment using saliva and plasma. Biomedical chromatography : BMC, 22(11), 1231–1237. [Link]

-

Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218-220. [Link]

-

SIELC Technologies. (n.d.). Separation of 6-Amino-5-formamido-1,3-dimethyluracil on Newcrom R1 HPLC column. SIELC.[Link]

-

Arnaud, M. J. (1993). Metabolism of Caffeine and Other Components of Coffee. In Caffeine, Coffee, and Health (pp. 43-95). Raven Press. [Link]

-

Rybak, M. E., Sternberg, M. R., Pao, C. I., Ahluwalia, N., & Pfeiffer, C. M. (2015). Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake. The Journal of nutrition, 145(6), 1254–1262. [Link]

-

Röhrkasten, R., & Wombacher, H. (1988). Synthesis of the Caffeine Metabolites 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) and 5-Acetylamino-6-amino-3-methyluracil (AAMU) on a Preparative Scale. Archiv der Pharmazie, 321(7), 433-434. [Link]

-

Millis, S. R., Davis, G. A., & Kalow, W. (1997). Racial and gender differences in N-acetyltransferase, xanthine oxidase, and CYP1A2 activities. Clinical Pharmacology & Therapeutics, 62(3), 244-252. [Link]

-